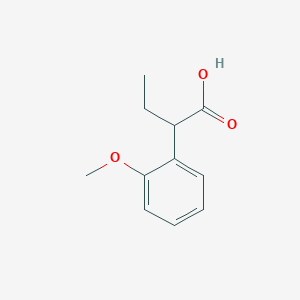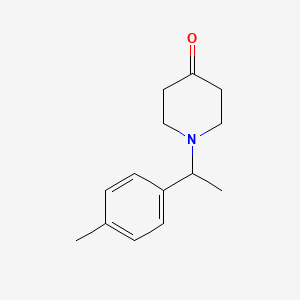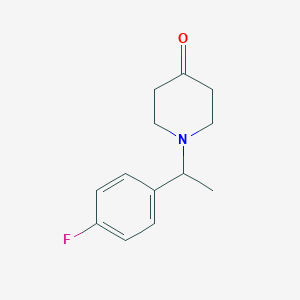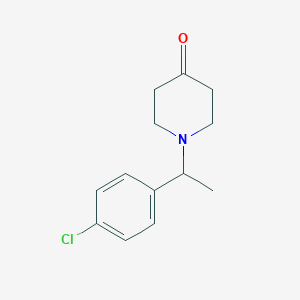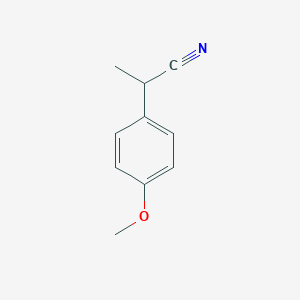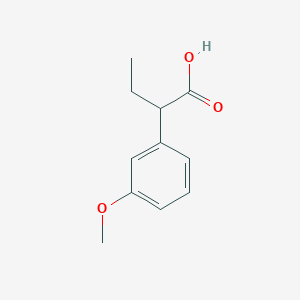
2-(3-Methoxyphenyl)butanoic acid
Vue d'ensemble
Description
2-(3-Methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-Methoxyphenyl)butanoic acid is 1S/C11H14O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13) . This indicates the presence of a methoxyphenyl group attached to a butanoic acid molecule .Physical And Chemical Properties Analysis
2-(3-Methoxyphenyl)butanoic acid is a powder at room temperature . It has a melting point of 48-50 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Processes
Organic Synthesis
A process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, has been developed, involving the demethylation of 4-(4-methoxyphenyl)butanoic acid (Delhaye et al., 2006).
Corrosion Inhibition
Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, were studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions (Abu-Rayyan et al., 2022).
Process Improvement
A one-pot multi-step process involving multifunctional base–acid-metal catalysts was developed for synthesizing various chemicals, including 4-(4-methoxyphenyl)-2-butanone (Climent et al., 2010).
Continuous Flow Synthesis
Continuous flow strategies were evaluated for the generation of 4-aryl-2-butanone derivatives, including 4-(4-methoxyphenyl)-2-butanone, for use in pharmaceuticals and flavorings (Viviano et al., 2011).
Biomedical Research and Applications
Antimicrobial Activity
N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl moieties demonstrated significant antimicrobial and antifungal activities (Mickevičienė et al., 2015).
Sortase A Inhibitors
A new class of sortase A transpeptidase inhibitors, including 3-oxo-2-(2-(3,4dichlorophenyl)hydrazinylidene)butanoic acid, showed potential for tackling Gram-positive pathogens (Maggio et al., 2016).
Metabolites from Endophytic Fungi
Metabolites such as 1-(2-hydroxy-6-methoxyphenyl)butan-1-one, isolated from the endophytic fungus Nodulisporium sp., exhibited herbicidal, antifungal, and antibacterial activities (Dai et al., 2006).
Methionine Precursor Effects
DL-2-hydroxy-(4-methylthio)butanoic acid, a methionine precursor, was shown to protect intestinal epithelial barrier function and improve poultry nutrition (Martín-Venegas et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-10(11(12)13)8-5-4-6-9(7-8)14-2/h4-7,10H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLQSXQMKPXWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




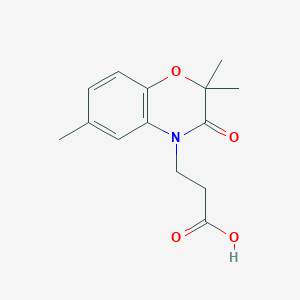
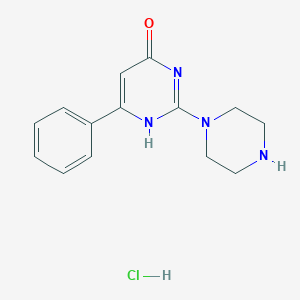

![N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B7843218.png)
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B7843232.png)
![3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B7843239.png)

